molecular formula C106H177N23O23 B10838806 (Sar)WTLNSAGYLLGPKK(Lys-stearoyl)K

(Sar)WTLNSAGYLLGPKK(Lys-stearoyl)K

Cat. No.: B10838806
M. Wt: 2141.7 g/mol
InChI Key: IJKWJUNWQVNEKE-QPWLOKLFSA-N
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Description

(Sar)WTLNSAGYLLGPKK(Lys-stearoyl)K is a synthetic peptide ligand known for its interaction with the galanin receptor type 2.

Preparation Methods

The synthesis of (Sar)WTLNSAGYLLGPKK(Lys-stearoyl)K involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The stearoyl group is introduced through a lysine residue, which is modified with stearic acid. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and the process is carried out under inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

(Sar)WTLNSAGYLLGPKK(Lys-stearoyl)K can undergo various chemical reactions, including:

Scientific Research Applications

(Sar)WTLNSAGYLLGPKK(Lys-stearoyl)K has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its interaction with galanin receptors, which are involved in various physiological processes.

    Medicine: Potential therapeutic applications in treating conditions related to galanin receptor dysfunction.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The compound exerts its effects by binding to the galanin receptor type 2. This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets include G-proteins and downstream effectors such as adenylate cyclase and phospholipase C .

Comparison with Similar Compounds

(Sar)WTLNSAGYLLGPKK(Lys-stearoyl)K can be compared with other similar compounds like (Sar)WTLNSAGYLLGPKK(Lys-lauroyl)K. The uniqueness of this compound lies in its specific modification with a stearoyl group, which may influence its binding affinity and stability .

Similar compounds include:

Properties

Molecular Formula

C106H177N23O23

Molecular Weight

2141.7 g/mol

IUPAC Name

[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(octadecanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl] 2-(methylamino)acetate

InChI

InChI=1S/C106H177N23O23/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-44-88(134)113-52-35-31-42-77(96(141)119-75(93(111)138)39-28-32-49-107)121-97(142)76(40-29-33-50-108)120-98(143)78(41-30-34-51-109)122-104(149)85-43-36-53-129(85)90(136)62-116-95(140)79(54-65(2)3)123-99(144)80(55-66(4)5)124-101(146)82(57-70-45-47-72(132)48-46-70)118-89(135)61-115-94(139)68(8)117-103(148)84(64-130)127-102(147)83(59-87(110)133)125-100(145)81(56-67(6)7)126-106(151)92(69(9)131)128-105(150)86(152-91(137)63-112-10)58-71-60-114-74-38-27-26-37-73(71)74/h26-27,37-38,45-48,60,65-69,75-86,92,112,114,130-132H,11-25,28-36,39-44,49-59,61-64,107-109H2,1-10H3,(H2,110,133)(H2,111,138)(H,113,134)(H,115,139)(H,116,140)(H,117,148)(H,118,135)(H,119,141)(H,120,143)(H,121,142)(H,122,149)(H,123,144)(H,124,146)(H,125,145)(H,126,151)(H,127,147)(H,128,150)/t68-,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,92-/m0/s1

InChI Key

IJKWJUNWQVNEKE-QPWLOKLFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)OC(=O)CNC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)OC(=O)CNC

Origin of Product

United States

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